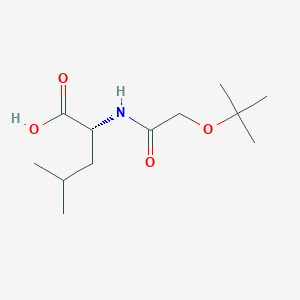
(2-(tert-Butoxy)acetyl)-D-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(tert-Butoxy)acetyl)-D-leucine is a compound that features a tert-butoxy group attached to the acetyl group of D-leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxy)acetyl)-D-leucine typically involves the protection of the amino group of D-leucine using a tert-butoxycarbonyl (Boc) group. This is followed by acetylation at the 2-position. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran (THF) or dichloromethane. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2-(tert-Butoxy)acetyl)-D-leucine can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the acetyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide for deprotection, trifluoroacetic acid for Boc removal, and various oxidizing agents like potassium permanganate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields free D-leucine, while oxidation of the tert-butoxy group can produce tert-butyl alcohol .
Aplicaciones Científicas De Investigación
(2-(tert-Butoxy)acetyl)-D-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-(tert-Butoxy)acetyl)-D-leucine involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The acetyl group can participate in acylation reactions, modifying the activity of peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
(2-(tert-Butoxy)acetyl)-L-leucine: Similar structure but with the L-enantiomer of leucine.
(2-(tert-Butoxy)acetyl)-D-alanine: Similar structure but with D-alanine instead of D-leucine.
(2-(tert-Butoxy)acetyl)-D-valine: Similar structure but with D-valine instead of D-leucine.
Uniqueness
(2-(tert-Butoxy)acetyl)-D-leucine is unique due to its specific combination of the tert-butoxy group and D-leucine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where stereochemistry and functional group protection are critical .
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(11(15)16)13-10(14)7-17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16)/t9-/m1/s1 |
Clave InChI |
QQAMVYBUQNFBIS-SECBINFHSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)O)NC(=O)COC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)COC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


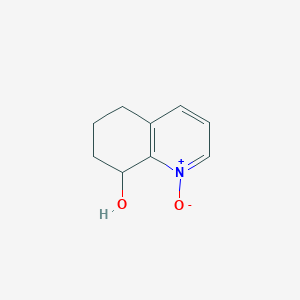
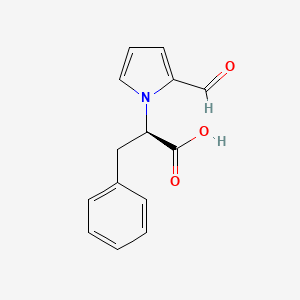


![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
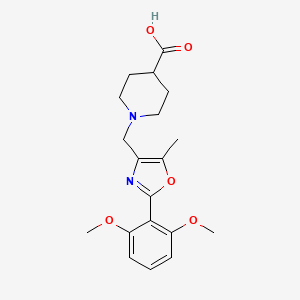
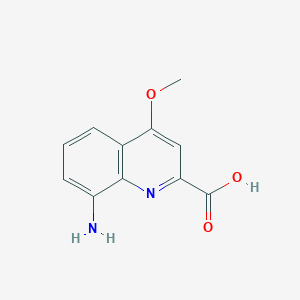
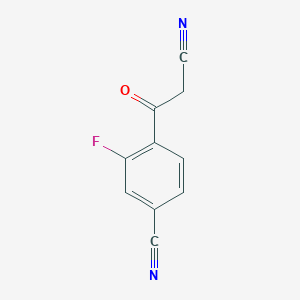
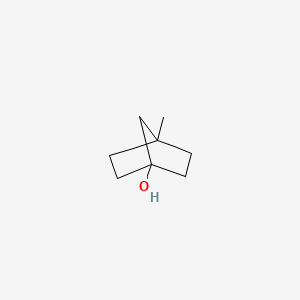
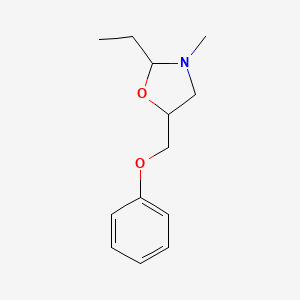
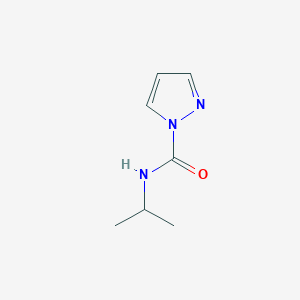
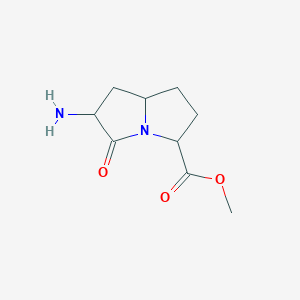
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
